Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is an organic compound with the molecular formula C11H13Cl2NO2 It is a derivative of propanoic acid and contains both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate typically involves the reaction of ethyl 3-oxo-3-(2,3-dichlorophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ethyl 3-nitro-3-(2,3-dichlorophenyl)propanoate.
Reduction: Formation of ethyl 3-amino-3-(2,3-dichlorophenyl)propanol.
Substitution: Formation of ethyl 3-amino-3-(2,3-dihydroxyphenyl)propanoate or other substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate
- Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate
- Ethyl 3-amino-3-(2,3-difluorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This distinct structure may result in different pharmacological or chemical properties compared to its analogs.
Biological Activity
Ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H15Cl2NO2 and a molecular weight of approximately 352.17 g/mol. Its structure includes an ethyl ester of 3-amino-3-(2,3-dichlorophenyl)propanoic acid, which is characterized by the presence of a dichlorophenyl group that enhances its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with enzymes or receptors, potentially affecting their activity .
- Hydrolysis : The ester group may undergo hydrolysis to release active compounds that interact with cellular pathways .
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential applications in neuropharmacology .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit selective antimicrobial properties. For instance, studies have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic effects. Initial findings suggest that it may reduce inflammation and pain responses in various models, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .
Case Studies
- Neuropharmacological Applications : In a study examining the effects of structurally similar compounds on neuronal activity, this compound was found to influence neurotransmitter release patterns in vitro. This suggests its potential utility in treating neurological disorders .
- Antimicrobial Efficacy : A comparative analysis of the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria demonstrated significant efficacy, particularly against Chlamydia species. This positions the compound as a promising candidate for further development in treating chlamydial infections .
Research Findings Overview
The following table summarizes key findings related to the biological activities of this compound:
Properties
IUPAC Name |
ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXFSUQPHPWBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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